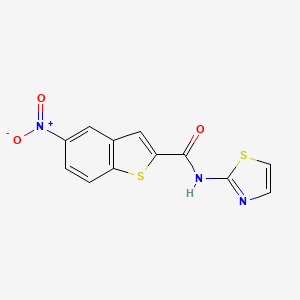

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core substituted with a nitro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of benzothiophene to introduce the nitro group, followed by the formation of the carboxamide linkage with the thiazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated benzothiophene derivatives.

Scientific Research Applications

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential anticancer properties due to its ability to interfere with cellular processes.

Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Nitazoxanide: A thiazolide with broad-spectrum anti-infective properties.

Sulfathiazole: An antimicrobial agent with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Uniqueness

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a nitro group and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .

Biological Activity

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiophene core combined with a thiazole ring and a nitro group , which contribute to its biological activity. The IUPAC name is this compound, with the molecular formula C12H7N3O3S2 .

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components. Additionally, the thiazole ring may interact with enzymes and proteins, disrupting their normal functions, which is essential for its antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated significant inhibitory effects against various bacterial strains. The compound's mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

This compound has also shown potential as an antifungal agent . Its efficacy against fungal pathogens can be attributed to similar mechanisms as those observed in bacterial inhibition. Studies suggest that it may disrupt the integrity of fungal cell membranes or inhibit critical enzymatic processes necessary for fungal growth.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS). The compound's ability to interfere with cell cycle progression further enhances its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a range of pathogens. The results indicated that the compound exhibited an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings highlight its potential as a therapeutic agent for bacterial infections .

Study 2: Antifungal Activity

In another investigation focused on antifungal activity, the compound was tested against Candida albicans. The results showed an MIC of 16 µg/mL, demonstrating significant antifungal properties. The study suggested that the compound could serve as a lead structure for developing new antifungal agents .

Study 3: Anticancer Effects

A recent study assessed the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. The study concluded that this compound could be further investigated for its potential use in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| Nitazoxanide | Thiazolide | Antiviral | EC50: 3.4 μM |

| Sulfathiazole | Thiazole | Antimicrobial | MIC: 8 µg/mL |

| Ritonavir | Thiazole | Antiretroviral | IC50: 0.35 μM |

| This compound | Benzothiophene + Thiazole | Antimicrobial/Antifungal/Anticancer | MIC: 32 µg/mL (bacteria), IC50: 25 µM (cancer) |

Properties

IUPAC Name |

5-nitro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S2/c16-11(14-12-13-3-4-19-12)10-6-7-5-8(15(17)18)1-2-9(7)20-10/h1-6H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDQBPAGCYAERP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.